REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](O)=[N:5][C:6]([S:9][CH3:10])=[N:7][CH:8]=1)#[N:2].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:4]1[C:3]([C:1]#[N:2])=[CH:8][N:7]=[C:6]([S:9][CH3:10])[N:5]=1
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Name
|
|
Quantity
|
48.33 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC(=NC1)SC)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
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Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under vacuum
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between methylene chloride and ice water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in hexane (750 mL)
|
Type
|
CUSTOM
|
Details
|
The hot hexane solution was decanted from the insoluble material
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C#N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |